molecular formula C10H10N4O B6258559 5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol CAS No. 1539638-97-5

5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol

Cat. No.: B6258559
CAS No.: 1539638-97-5
M. Wt: 202.2
InChI Key:
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Description

5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol is an organic compound with the molecular formula C10H10N4O It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol typically involves the reaction of pyrimidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrimidine derivative reacts with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol is unique due to its combined pyridine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields .

Properties

CAS No.

1539638-97-5

Molecular Formula

C10H10N4O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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